molecular formula C11H19Cl B13301095 1-(Chloromethyl)spiro[4.5]decane

1-(Chloromethyl)spiro[4.5]decane

Cat. No.: B13301095
M. Wt: 186.72 g/mol
InChI Key: BRHGEARMTFFWEE-UHFFFAOYSA-N
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Description

1-(Chloromethyl)spiro[45]decane is an organic compound characterized by a spirocyclic structure, where two rings share a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)spiro[4.5]decane can be synthesized through the reaction of 2-chloromethyl-1,4-dioxaspiro[4.5]decane with hydrochloric acid under heating conditions . This method is relatively straightforward and involves the chloromethylation of the spirocyclic core.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)spiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various spirocyclic derivatives with different functional groups.

Scientific Research Applications

1-(Chloromethyl)spiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)spiro[4.5]decane involves its interaction with molecular targets through its chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. In the context of prolyl hydroxylase domain inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and affecting the hypoxia-inducible factor pathway .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)spiro[4.5]decane is unique due to its chloromethyl group, which imparts specific reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

4-(chloromethyl)spiro[4.5]decane

InChI

InChI=1S/C11H19Cl/c12-9-10-5-4-8-11(10)6-2-1-3-7-11/h10H,1-9H2

InChI Key

BRHGEARMTFFWEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC2CCl

Origin of Product

United States

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